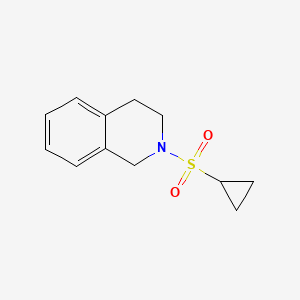
2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic compound. It likely contains a cyclopropylsulfonyl group and a tetrahydroisoquinoline group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2-(cyclopropanesulfonyl)aniline, are synthesized using various organic chemistry techniques .科学的研究の応用
Radical Cyclization and Imines Formation
Radical cyclizations of cyclic ene sulfonamides, such as those involving tetrahydroisoquinoline derivatives, lead to the formation of stable bicyclic and tricyclic aldimines and ketimines. This process is significant for creating fused and spirocyclic imines with various ring sizes, highlighting the versatility of these compounds in synthetic chemistry (Zhang et al., 2013).
Synthesis of Cyclopropane-Fused Tetrahydroquinolines
A novel method involves the sequential annulation of α-aryl vinylsulfoniums with specific substrates to synthesize cyclopropane-fused tetrahydroquinolines. This method is notable for its high efficiency and functional group tolerance, which is crucial for developing diverse molecular structures (Wang et al., 2020).
Synthesis of Arylsulfonylquinolines
A method for synthesizing 3-arylsulfonylquinoline derivatives has been developed using tert-butyl hydroperoxide. This synthesis method is notable for its metal-free nature and the formation of C-S bonds and quinoline rings in a single step (Zhang et al., 2016).
Antibacterial Applications
2-Sulfonylquinolones have been synthesized and used as intermediates in the creation of broad-spectrum antibacterial agents. These compounds are particularly effective against resistant organisms like MRSA, highlighting their potential in pharmaceutical development (Hashimoto et al., 2007).
Synthesis of Quinazolinones
The synthesis of variously substituted tetrahydroquinazolinones through Diels–Alder adducts demonstrates the utility of phenyl vinyl sulfone in constructing complex molecular structures, including quinoline derivatives (Dalai et al., 2006).
特性
IUPAC Name |
2-cyclopropylsulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-16(15,12-5-6-12)13-8-7-10-3-1-2-4-11(10)9-13/h1-4,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWVTTDNOAYFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

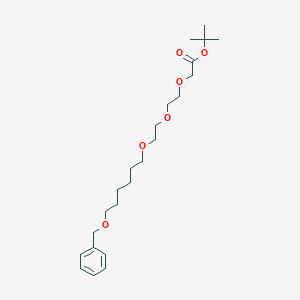
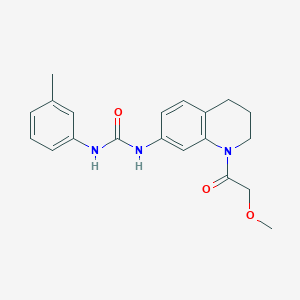
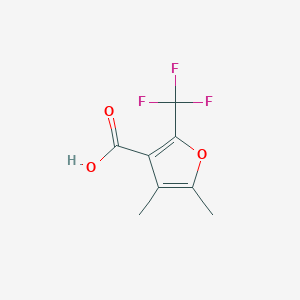
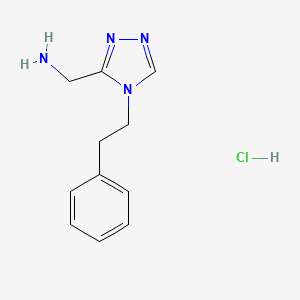
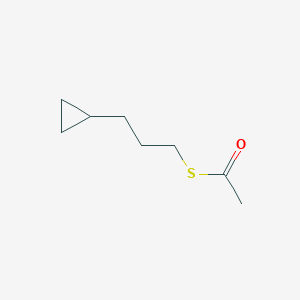
![(Z)-ethyl 1-isobutyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2676916.png)
![5-(4-acetylpiperazin-1-yl)-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676917.png)

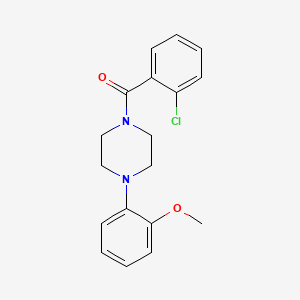

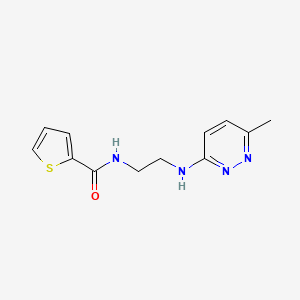
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676925.png)
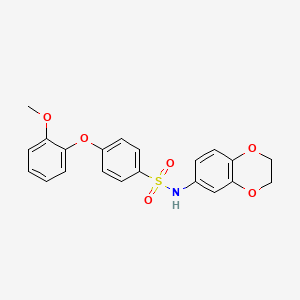
![[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2676927.png)